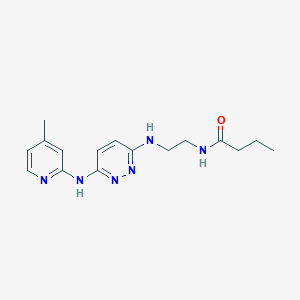
N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)butyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)butyramide typically involves multiple steps, including cyclization reactions and substitutions. For instance, derivatives of pyrido[3,4-d]pyridazine were synthesized, indicating the complexity and the strategic approaches needed for constructing such molecular frameworks (Wójcicka et al., 2022). Another example includes the formation of pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition, showcasing a method that could be relevant to the synthesis of our target molecule (Ravi et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule has been extensively studied through X-ray diffraction and NMR techniques, revealing intricate details about their conformation and electronic distribution. For example, the crystal and molecular structure of certain pyrazine derivatives were characterized, offering insights into the molecular geometry that could be analogous to our compound of interest (Rodinovskaya et al., 2003).
Chemical Reactions and Properties
The chemical reactivity of similar compounds includes interactions with nucleophilic and electrophilic reagents, cyclization reactions, and the formation of derivatives through functional group transformations. These reactions underscore the versatility and the reactive nature of the pyridazine and pyrimidine cores, which are central to the compound (Harb et al., 1989).
Wissenschaftliche Forschungsanwendungen
Antimitotic Agents
Research has explored chiral isomers of ethyl carbamates with antimitotic properties, highlighting their biological activity in various systems. The S-isomer of these compounds demonstrated enhanced potency compared to the R-isomer, underscoring the significance of stereochemistry in medicinal applications (Temple & Rener, 1992). Further studies on alterations at the 2,3-positions of ethyl carbamates revealed that such modifications significantly affect cytotoxicity and the inhibition of mitosis, suggesting their potential in anticancer therapy (Temple et al., 1991).
Antibacterial Activity
Aminopyrazoles and their derivatives have been investigated for their antibacterial properties against gram-positive and gram-negative bacteria. Novel pyrazolo[1,5-a]pyrimidines were synthesized and tested in vitro, showcasing the utility of heterocyclic compounds in developing new antibacterial agents (El-Gaby et al., 2000).
Anticancer and Antifungal Pharmacophores
Pyrazole derivatives have been synthesized and characterized, with structural analysis revealing significant potential as antitumor, antifungal, and antibacterial agents. This research identifies critical pharmacophore sites that could inform the design of new therapeutic compounds (Titi et al., 2020).
Molecular Docking and Screening
Newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have undergone molecular docking and in vitro screening to evaluate their binding energies and antimicrobial, antioxidant activities. This approach demonstrates the importance of computational chemistry in accelerating the discovery of new drugs (Flefel et al., 2018).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds, including pyrroles, pyridines, and pyrazines, is crucial for the development of pharmaceuticals and agrochemicals. These compounds serve as structural components due to their high biological activity, emphasizing the role of organic synthesis in drug development and other applications (Higasio & Shoji, 2001).
Wirkmechanismus
Target of Action
The primary target of this compound is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in various physiological and pathological processes.
Mode of Action
It is believed to interact with its target enzyme, potentially altering its activity and thus influencing the production of nitric oxide .
Biochemical Pathways
The compound’s interaction with nitric oxide synthase can affect the nitric oxide pathway. Nitric oxide is involved in various physiological processes, including vasodilation, immune response modulation, and neurotransmission. Changes in nitric oxide production can therefore have widespread effects .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of processes in which nitric oxide is involved. The specific effects will depend on various factors, including the compound’s concentration and the specific cellular context .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. These factors can include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the target cells . .
Eigenschaften
IUPAC Name |
N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c1-3-4-16(23)19-10-9-18-13-5-6-14(22-21-13)20-15-11-12(2)7-8-17-15/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,21)(H,19,23)(H,17,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGHXQHDSLKJHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCNC1=NN=C(C=C1)NC2=NC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)butyramide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

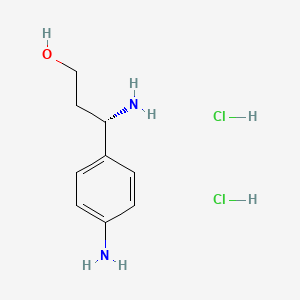
![2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2480468.png)

![N-(cyanomethyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide](/img/structure/B2480473.png)

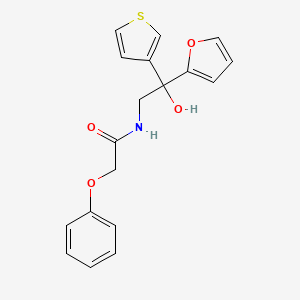


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide](/img/structure/B2480481.png)
![2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2480482.png)
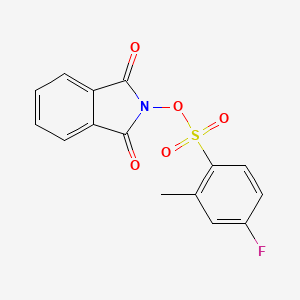
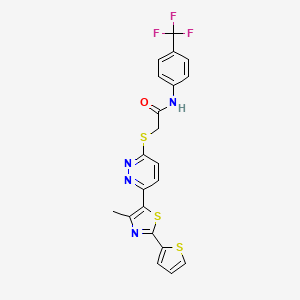
![2-bromo-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2480486.png)
![propan-2-yl 2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate](/img/structure/B2480487.png)